molecular formula C16H14F3N5O2S B11076088 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

Cat. No.: B11076088
M. Wt: 397.4 g/mol
InChI Key: NUQCBJNKTMSTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a triazolopyrimidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE typically involves multi-step organic reactions The triazolopyrimidine ring is then synthesized and attached to the benzoxazole derivative

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, triazolopyrimidine derivatives, and compounds with trifluoromethyl groups. Examples include:

  • 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-PROPANONE
  • 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-BUTANONE

Uniqueness

The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14F3N5O2S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C16H14F3N5O2S/c1-9-6-12(16(17,18)19)24-14(20-8-21-24)23(9)13(25)7-27-15-22-10-4-2-3-5-11(10)26-15/h2-5,8-9,12H,6-7H2,1H3

InChI Key

NUQCBJNKTMSTIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC=N2)N1C(=O)CSC3=NC4=CC=CC=C4O3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.